molecular formula C14H24N2 B13373188 N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine

Katalognummer: B13373188
Molekulargewicht: 220.35 g/mol
InChI-Schlüssel: LODKBEXQWVHUBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine is an organic compound known for its unique structural properties and applications in various fields of science and industry. This compound features a tert-butyl group and a dimethylamino group attached to a phenyl ring, making it a versatile molecule in organic synthesis and catalysis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine typically involves the reaction of 2-tert-butyl-5-bromoaniline with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal centers in catalytic reactions, facilitating the formation of new chemical bonds. The compound’s dimethylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and selectivity in various reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[2-tert-butyl-5-(dimethylamino)phenyl]-N,N-dimethylamine is unique due to its combination of tert-butyl and dimethylamino groups, which provide steric hindrance and electronic effects that enhance its reactivity and selectivity in various chemical reactions. This makes it a valuable compound in both academic research and industrial applications .

Eigenschaften

Molekularformel

C14H24N2

Molekulargewicht

220.35 g/mol

IUPAC-Name

4-tert-butyl-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine

InChI

InChI=1S/C14H24N2/c1-14(2,3)12-9-8-11(15(4)5)10-13(12)16(6)7/h8-10H,1-7H3

InChI-Schlüssel

LODKBEXQWVHUBA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C(C=C1)N(C)C)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.